![molecular formula C21H22N2O3 B3862237 4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B3862237.png)
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Overview
Description
4-hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, commonly known as HBQ1, is a synthetic compound that belongs to the class of quinoline carboxamide derivatives. This compound has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of HBQ1 is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, HBQ1 can induce DNA damage and cell death in cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
In addition to its antitumor activity, HBQ1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two key factors that contribute to the development of many diseases. HBQ1 has also been found to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of HBQ1 is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of HBQ1 in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.
Future Directions
There are several future directions that could be pursued in the study of HBQ1. One potential avenue of research is to investigate its potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory bowel disease or Alzheimer's disease. Finally, further studies could be conducted to elucidate its mechanism of action and optimize its therapeutic efficacy.
Scientific Research Applications
HBQ1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, HBQ1 has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
4-hydroxy-N-(2-methylphenyl)-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)12-23-17-11-7-5-9-15(17)19(24)18(21(23)26)20(25)22-16-10-6-4-8-14(16)3/h4-11,13,24H,12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBUSMIFNUJFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-isobutyl-N-(2-methylphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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